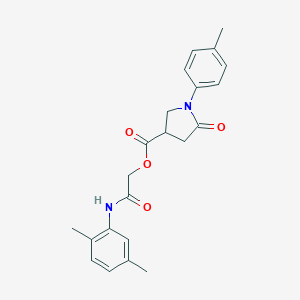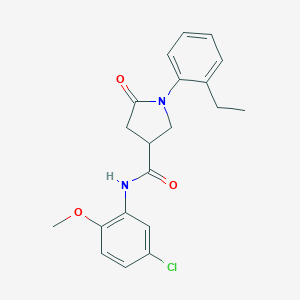
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DMAPA-PMP and is a derivative of pyrrolidinecarboxylate.
Wirkmechanismus
The mechanism of action of DMAPA-PMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, DMAPA-PMP has been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
DMAPA-PMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacterial cells, DMAPA-PMP disrupts the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPA-PMP is its potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has a broad spectrum of antimicrobial activity, making it a potential treatment for a variety of infectious diseases. However, the synthesis of DMAPA-PMP is complex and requires careful handling and precise reaction conditions, which can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of DMAPA-PMP. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of DMAPA-PMP and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of this compound to improve its yield and purity.
Synthesemethoden
DMAPA-PMP can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride to form 2-(2,5-dimethylanilino) ethyl oxalate. This intermediate compound is then reacted with 4-methylbenzylamine to form the final product, DMAPA-PMP. The synthesis of this compound requires careful handling and precise reaction conditions to ensure a high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMAPA-PMP has been extensively studied for its potential applications in the field of medicine, particularly in the development of new drugs. This compound has been shown to exhibit potent antitumor activity and has been studied as a potential treatment for various types of cancer. Additionally, DMAPA-PMP has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-14-5-8-18(9-6-14)24-12-17(11-21(24)26)22(27)28-13-20(25)23-19-10-15(2)4-7-16(19)3/h4-10,17H,11-13H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
MNUYZLRIZVDOPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)









![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

